2-(methoxycarbonyl)methylthio-3-nitropyridine
Overview
Description
2-(Methoxycarbonyl)methylthio-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position of the pyridine ring, a methoxycarbonyl group at the second position, and a methylthio group attached to the methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a pyridine derivative followed by the introduction of the methoxycarbonyl and methylthio groups. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)methylthio-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(methoxycarbonyl)methylthio-3-aminopyridine, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)methylthio-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-(methoxycarbonyl)methylthio-3-nitropyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor or modulator of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)methylthio-4-nitropyridine
- 2-(Methoxycarbonyl)methylthio-5-nitropyridine
- 2-(Methoxycarbonyl)methylthio-6-nitropyridine
Uniqueness
2-(Methoxycarbonyl)methylthio-3-nitropyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications, distinguishing it from other nitropyridine derivatives.
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYTYRDJPVIJOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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